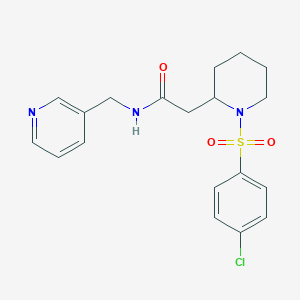

N-cyclobutyl-6-cyclopropylpyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

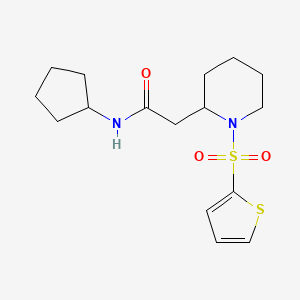

“N-cyclobutyl-6-cyclopropylpyridazin-3-amine” is an organic compound that contains nitrogen . It’s a type of amine, which are organic compounds that resemble ammonia and have a nitrogen atom that can bond up to three hydrogens .

Synthesis Analysis

The synthesis of amines like “this compound” can involve various methods such as reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, and reductive amination of aldehydes or ketones . A study on the synthesis of cyclobutenyl amines describes a Lewis acid-catalyzed addition of bicyclobutanes to imines .Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Research by Andreae and Schmitz (1991) in "Electrophilic Aminations with Oxaziridines" presents a methodology where cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds. This work highlights the versatility of oxaziridines in the amination of different substrates, potentially including N-cyclobutyl-6-cyclopropylpyridazin-3-amine derivatives, to synthesize azines, hydrazines, diaziridines, and other nitrogen-rich structures (Andreae & Schmitz, 1991).

Palladium-Catalyzed Carbonylative Cyclization of Amines

The work "Palladium-Catalyzed Carbonylative Cyclization of Amines via γ-C(sp3)-H Activation" by Hernando et al. (2016) explores a palladium-catalyzed method for the carbonylation of N-(2-pyridyl)sulfonyl-protected amines. This technique could potentially be applied to substrates similar to this compound for the synthesis of γ-lactams, demonstrating a novel approach to functionalizing amine-based compounds (Hernando et al., 2016).

Synthesis of 3-Aminocyclobut-2-en-1-ones

In "Efficient synthesis of 3-aminocyclobut-2-en-1-ones: squaramide surrogates as potent VLA-4 antagonists," Brand et al. (2003) detail a synthesis route for 3-aminocyclobut-2-en-1-ones through the condensation of cyclobuta-1,3-diones with primary amines. This process might be adaptable for generating cyclobutyl and cyclopropyl derivatives like this compound, providing valuable scaffolds for pharmaceutical development (Brand et al., 2003).

Electrophilic Amination of Carbanions

The study "Electrophilic amination of carbanions by N-carboxamido oxaziridines" by Armstrong et al. (2000) investigates the amination of carbanions using N-carboxamido oxaziridines. This method might offer a pathway to introduce nitrogen functionalities into molecules related to this compound, enriching the toolkit for synthesizing complex nitrogen-containing molecules (Armstrong et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

N-cyclobutyl-6-cyclopropylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-9(3-1)12-11-7-6-10(13-14-11)8-4-5-8/h6-9H,1-5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTOWBDCLIGJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)

![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)

![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)